molecular formula C12H16BrNO B1333427 4-Benzyl-2-(bromomethyl)morpholine CAS No. 306935-00-2

4-Benzyl-2-(bromomethyl)morpholine

Cat. No.: B1333427
CAS No.: 306935-00-2
M. Wt: 270.17 g/mol
InChI Key: HYDNAFJDFGPLGH-UHFFFAOYSA-N
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Description

4-Benzyl-2-(bromomethyl)morpholine is an organic compound with the molecular formula C12H16BrNO. It is a morpholine derivative, characterized by the presence of a benzyl group and a bromomethyl group attached to the morpholine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-(bromomethyl)morpholine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-(bromomethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution reactions: Products include azides, nitriles, and thioethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

4-Benzyl-2-(bromomethyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(bromomethyl)morpholine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds and materials.

Comparison with Similar Compounds

    4-Benzylmorpholine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Bromomethyl)morpholine: Lacks the benzyl group, affecting its overall reactivity and applications.

    4-Benzyl-2-(chloromethyl)morpholine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

Uniqueness: 4-Benzyl-2-(bromomethyl)morpholine is unique due to the presence of both the benzyl and bromomethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-benzyl-2-(bromomethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDNAFJDFGPLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380012
Record name 4-benzyl-2-(bromomethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-00-2
Record name 2-(Bromomethyl)-4-(phenylmethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-benzyl-2-(bromomethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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